

# Replicating Published Findings on OG-L002 Hydrochloride: A Comparative Guide

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Compound of Interest		
Compound Name:	OG-L002 hydrochloride	
Cat. No.:	B10764183	Get Quote

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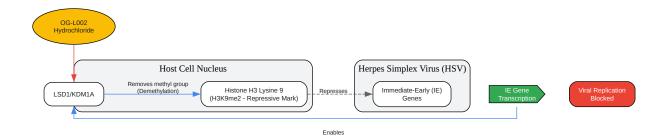
This guide provides a comprehensive comparison of **OG-L002 hydrochloride** with other alternative Lysine-Specific Demethylase 1 (LSD1) inhibitors, supported by experimental data from published findings. It is designed to assist researchers in replicating and expanding upon these studies.

### Mechanism of Action of OG-L002 Hydrochloride

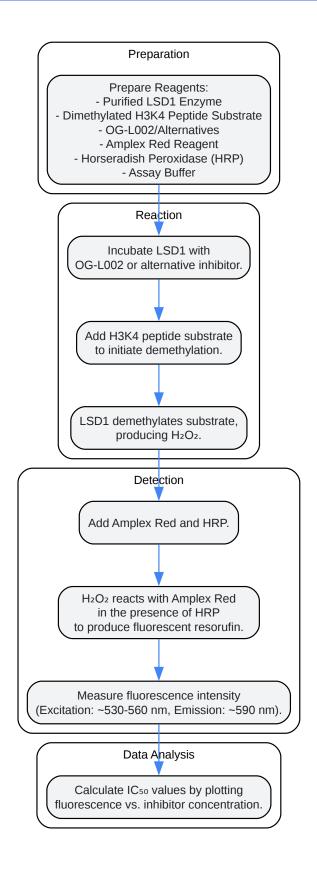
OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme crucial for the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). [1] By inhibiting LSD1, OG-L002 prevents the removal of methyl groups from these histone residues, leading to an increase in repressive chromatin marks, particularly H3K9me2. This epigenetic modification results in the transcriptional silencing of specific genes. A primary application of OG-L002 has been in the inhibition of herpes simplex virus (HSV) replication. During HSV infection, LSD1 is recruited to the viral immediate-early (IE) gene promoters, where it removes repressive histone marks to facilitate viral gene expression and replication.[1] [2] OG-L002 blocks this activity, leading to the suppression of HSV IE gene expression, thus inhibiting viral replication and reactivation from latency.[1][3]

## Signaling Pathway of OG-L002 in HSV Inhibition









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### References

- 1. Inhibition of LSD1 reduces herpesvirus infection, shedding, and recurrence by promoting epigenetic suppression of viral genomes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the histone demethylase LSD1 blocks α-herpesvirus lytic replication and reactivation from latency PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Selective LSD1/KDM1A Inhibitor Epigenetically Blocks Herpes Simplex Virus Lytic Replication and Reactivation from Latency PMC [pmc.ncbi.nlm.nih.gov]
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